molecular formula C18H14ClN3O3S2 B215240 3-{[(Anilinocarbonyl)amino]sulfonyl}-4-[(2-chlorophenyl)sulfanyl]pyridine

3-{[(Anilinocarbonyl)amino]sulfonyl}-4-[(2-chlorophenyl)sulfanyl]pyridine

Cat. No. B215240
M. Wt: 419.9 g/mol
InChI Key: UVSMUOQASPVCJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(Anilinocarbonyl)amino]sulfonyl}-4-[(2-chlorophenyl)sulfanyl]pyridine, also known as ACSF-2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ACSF-2 is a pyridine-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

3-{[(Anilinocarbonyl)amino]sulfonyl}-4-[(2-chlorophenyl)sulfanyl]pyridine has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have potential as a therapeutic agent for the treatment of cancer, inflammation, and other diseases. 3-{[(Anilinocarbonyl)amino]sulfonyl}-4-[(2-chlorophenyl)sulfanyl]pyridine has also been studied for its ability to inhibit enzymes and proteins involved in various cellular processes, making it a potential target for drug development.

Mechanism of Action

3-{[(Anilinocarbonyl)amino]sulfonyl}-4-[(2-chlorophenyl)sulfanyl]pyridine has been shown to inhibit the activity of various enzymes and proteins, including carbonic anhydrase, metalloproteinases, and caspases. It has also been shown to induce apoptosis in cancer cells and inhibit inflammation. The exact mechanism of action of 3-{[(Anilinocarbonyl)amino]sulfonyl}-4-[(2-chlorophenyl)sulfanyl]pyridine is still under investigation, but it is believed to involve the disruption of cellular processes involved in cell proliferation, migration, and survival.
Biochemical and Physiological Effects:
3-{[(Anilinocarbonyl)amino]sulfonyl}-4-[(2-chlorophenyl)sulfanyl]pyridine has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the inhibition of enzyme activity. It has also been shown to have neuroprotective effects and may have potential as a therapeutic agent for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3-{[(Anilinocarbonyl)amino]sulfonyl}-4-[(2-chlorophenyl)sulfanyl]pyridine has several advantages for lab experiments, including its ability to inhibit enzyme activity and induce apoptosis in cancer cells. However, it also has limitations, including its potential toxicity and limited availability. Further research is needed to determine the optimal concentration and conditions for its use in lab experiments.

Future Directions

Future research on 3-{[(Anilinocarbonyl)amino]sulfonyl}-4-[(2-chlorophenyl)sulfanyl]pyridine should focus on its potential as a therapeutic agent for cancer and other diseases. Further investigation is needed to determine its mechanism of action and to optimize its use in lab experiments. Additionally, research should focus on developing more efficient synthesis methods and improving the availability of 3-{[(Anilinocarbonyl)amino]sulfonyl}-4-[(2-chlorophenyl)sulfanyl]pyridine for scientific research.

Synthesis Methods

3-{[(Anilinocarbonyl)amino]sulfonyl}-4-[(2-chlorophenyl)sulfanyl]pyridine can be synthesized through various methods, including the reaction of 2-chloropyridine-4-thiol with aniline-2-carbonyl chloride in the presence of a base. Another method involves the reaction of 2-chloropyridine-4-thiol with aniline-2-carboxamide in the presence of a base and a coupling agent. These methods have been optimized to produce high yields of 3-{[(Anilinocarbonyl)amino]sulfonyl}-4-[(2-chlorophenyl)sulfanyl]pyridine with high purity.

properties

Product Name

3-{[(Anilinocarbonyl)amino]sulfonyl}-4-[(2-chlorophenyl)sulfanyl]pyridine

Molecular Formula

C18H14ClN3O3S2

Molecular Weight

419.9 g/mol

IUPAC Name

1-[4-(2-chlorophenyl)sulfanylpyridin-3-yl]sulfonyl-3-phenylurea

InChI

InChI=1S/C18H14ClN3O3S2/c19-14-8-4-5-9-15(14)26-16-10-11-20-12-17(16)27(24,25)22-18(23)21-13-6-2-1-3-7-13/h1-12H,(H2,21,22,23)

InChI Key

UVSMUOQASPVCJL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NS(=O)(=O)C2=C(C=CN=C2)SC3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NS(=O)(=O)C2=C(C=CN=C2)SC3=CC=CC=C3Cl

Origin of Product

United States

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